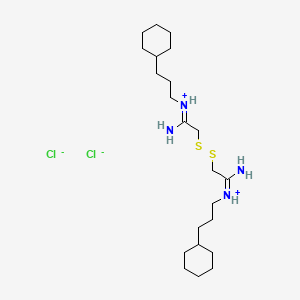
2,2'-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a disulfide bond, which plays a crucial role in its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride typically involves the reaction of N-(3-cyclohexylpropyl)acetamidine with a disulfide compound under controlled conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamidines.
Scientific Research Applications
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can affect the structure and function of proteins, thereby influencing various biological processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(N,N-dimethylethanamine) dihydrochloride
- 2,2’-Dithiobis(5-nitropyridine)
- 2,2’-Dithiobis[N-methylbenzamide]
Uniqueness
2,2’-Dithiobis(N-(3-cyclohexylpropyl)acetamidine) dihydrochloride is unique due to its specific structural features, such as the cyclohexylpropyl group and the acetamidine moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
40284-18-2 |
|---|---|
Molecular Formula |
C22H44Cl2N4S2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[1-amino-2-[[2-amino-2-(3-cyclohexylpropylazaniumylidene)ethyl]disulfanyl]ethylidene]-(3-cyclohexylpropyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-7-13-19-9-3-1-4-10-19)17-27-28-18-22(24)26-16-8-14-20-11-5-2-6-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI Key |
LSUJEOLKHABULX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC[NH+]=C(CSSCC(=[NH+]CCCC2CCCCC2)N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















